N-(2-Benzyl-1H-benzimidazole-5-yl)quinazoline-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GR269666A is an inhibitor of the EGFr and C-erbB-2.
科学的研究の応用
Antitumor Activities
N-(2-Benzyl-1H-benzimidazole-5-yl)quinazoline-4-amine and its derivatives have been extensively studied for their antitumor activities. Notable research includes the synthesis of novel benzimidazole-quinazoline hybrids exhibiting significant in vitro antitumor activities against various cancer cell lines, including leukemia, colon, melanoma, renal, and breast cancer (Sharma, Luxami, & Paul, 2013). Additionally, compounds containing this structure have shown remarkable anticancer activity, particularly against gastric and breast cancer cells (Li et al., 2018).
Dual Inhibition in Cancer Therapy
This compound has also been identified as a dual inhibitor of c-Met and VEGFR-2, two crucial targets in cancer treatment. Studies reveal that specific derivatives of N-(2-Benzyl-1H-benzimidazole-5-yl)quinazoline-4-amine exhibit potent inhibitory activity against these targets, indicating potential as cancer therapy agents (Shi et al., 2014).
Anti-inflammatory Potential
Further research highlights the anti-inflammatory potential of derivatives of this compound. Syntheses of novel compounds have been conducted with assessments of their anti-inflammatory activity, showcasing the diversity of potential therapeutic applications (Martynenko Yu V et al., 2019).
Antibacterial and Antifungal Properties
The structure of N-(2-Benzyl-1H-benzimidazole-5-yl)quinazoline-4-amine is part of compounds that have been studied for their antibacterial and antifungal properties. This research contributes to the understanding of the broad spectrum of biological activities these compounds can offer (Dehghan et al., 2017).
Synthesis and Chemical Properties
There is significant research focused on the synthesis and chemical properties of these compounds. Studies explore efficient synthetic approaches and evaluate the molecular structure and behavior of these compounds, contributing to the understanding of their pharmacological potential (Servi & Genç, 2012).
特性
製品名 |
N-(2-Benzyl-1H-benzimidazole-5-yl)quinazoline-4-amine |
---|---|
分子式 |
C22H17N5 |
分子量 |
351.41 |
IUPAC名 |
N-(2-Benzyl-3H-benzimidazol-5-yl)quinazolin-4-amine |
InChI |
InChI=1S/C22H17N5/c1-2-6-15(7-3-1)12-21-26-19-11-10-16(13-20(19)27-21)25-22-17-8-4-5-9-18(17)23-14-24-22/h1-11,13-14H,12H2,(H,26,27)(H,23,24,25) |
InChIキー |
DTDOKRXSUWPVDY-UHFFFAOYSA-N |
SMILES |
C1(NC2=CC=C3C(NC(CC4=CC=CC=C4)=N3)=C2)=C5C=CC=CC5=NC=N1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GR269666 A; GR-269666-A; GR 269666A; GR269666A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。